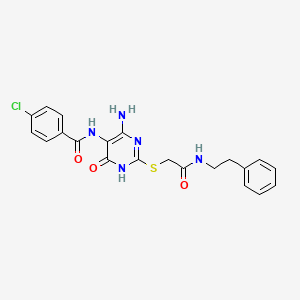
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C21H20ClN5O3S and its molecular weight is 457.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds Research has led to the development of novel heterocyclic compounds, demonstrating the versatility of pyrimidine derivatives in chemical synthesis. For instance, Hassneen and Abdallah (2003) explored new routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the structural diversity achievable with pyrimidine-based compounds. This work underscores the potential of these derivatives in creating complex molecular architectures, essential for various scientific applications (Hassneen & Abdallah, 2003).
Antimicrobial and Enzyme Inhibition Studies In the quest for new antimicrobial agents, Tiwari et al. (2018) synthesized chromone-pyrimidine coupled derivatives and evaluated their antimicrobial effectiveness. Their research not only highlights the antimicrobial potential of these compounds but also delves into enzyme inhibition mechanisms, providing insights into their mode of action. This study exemplifies the application of pyrimidine derivatives in addressing microbial resistance, a growing concern in medical science (Tiwari et al., 2018).
Anticancer Activity Evaluation The search for novel anticancer agents has also benefited from research on pyrimidine derivatives. Abdellatif et al. (2014) focused on synthesizing new Pyrazolo[3,4-d]pyrimidin-4-one derivatives and assessing their anticancer activity. Their findings contribute to the development of potential therapeutic agents against cancer, showcasing the critical role of pyrimidine derivatives in oncological research (Abdellatif et al., 2014).
Design and Synthesis for Antimicrobial Agents Further exploring the antimicrobial potential, Khidre and Radini (2021) designed and synthesized novel thiazole derivatives incorporating a pyridine moiety. Their work not only demonstrates the antimicrobial activity of these compounds but also highlights the importance of design and synthesis in developing effective antimicrobial agents. Such studies are pivotal in advancing our understanding of how heterocyclic compounds can be tailored for specific biomedical applications (Khidre & Radini, 2021).
Propriétés
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c22-15-8-6-14(7-9-15)19(29)25-17-18(23)26-21(27-20(17)30)31-12-16(28)24-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNKWLSMWADTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

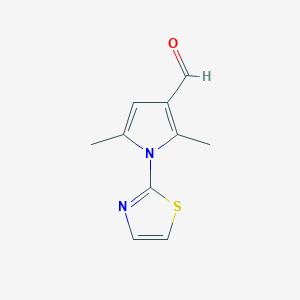

![2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid](/img/structure/B2827212.png)
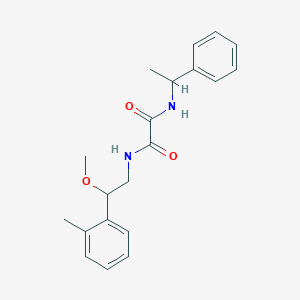
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827215.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2827217.png)
![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2827218.png)
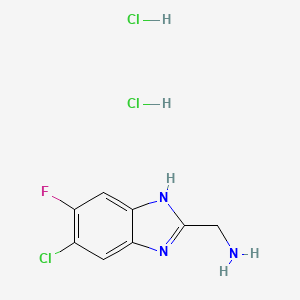
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2827220.png)
![N-(3,4-dimethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2827222.png)
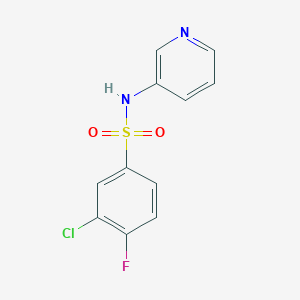
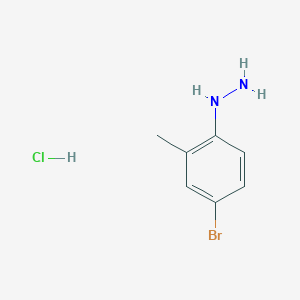
![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)
